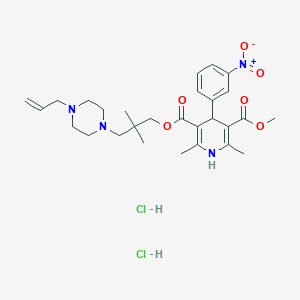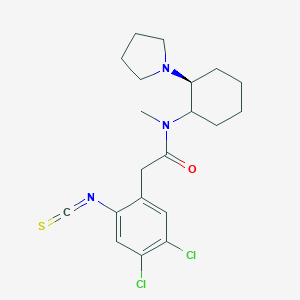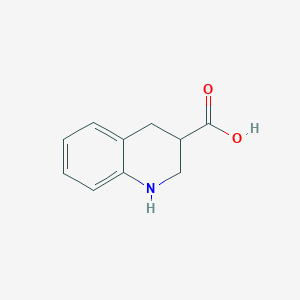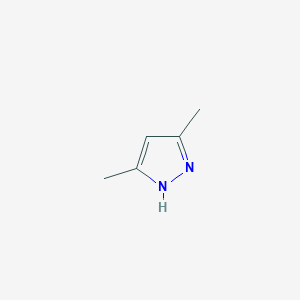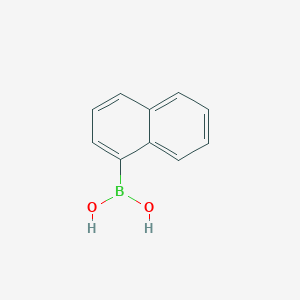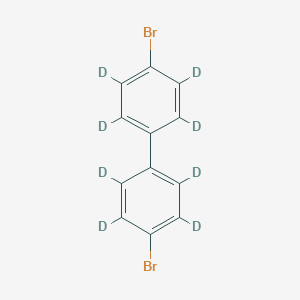
4,4'-Dibromodiphényle-D8
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4'-Dibromodiphenyl-D8 (DBD-D8) is a halogenated phenyl compound that has been studied extensively in recent years due to its potential applications in laboratory experiments and scientific research. It is a white solid at room temperature with a melting point of 73-76°C. It is a derivative of brominated diphenyl ether (BDE) and is used as a flame retardant in a variety of industries. DBD-D8 has been shown to have a wide range of biochemical and physiological effects and has been used in a variety of scientific research applications.
Applications De Recherche Scientifique
Dégradation photoélectrocatalytique
La dégradation du 4,4'-dibromodiphényle, par un processus photoélectrocatalytique, a été étudiée . Ce processus pourrait être utilisé pour décomposer le composé dans les milieux environnementaux ou les installations de traitement des déchets.
Transformation par la peroxydase de la lignine
Le 4,4'-dibromodiphényle-D8 peut être transformé par la peroxydase de la lignine (LiP), une enzyme extracellulaire produite par certains champignons blancs pourris . Cette transformation pourrait être utilisée pour dégrader le composé dans le sol ou d'autres milieux où ces champignons sont présents.
Étude des dérivés hydroxylés
Les polybromodiphényléthers (PBDE) hydroxylés apparentés structurellement, comme le 4,4'-dibromodiphényléther hydroxylé, sont largement présents dans les précipitations, les eaux de surface et les milieux biotiques . Les origines des PBDE hydroxylés (OH-PBDE) présentent un intérêt particulier en raison de leurs potentiels toxiques supérieurs à ceux des PBDE correspondants .
Études de toxicité
En raison de la toxicité potentielle du this compound et de ses dérivés, il peut être utilisé dans des études pour comprendre les effets de ces composés sur les systèmes biologiques .
Surveillance environnementale
Le this compound peut être utilisé comme marqueur dans les études de surveillance environnementale en raison de sa persistance et de son potentiel de bioaccumulation .
Synthèse chimique
Le this compound peut être utilisé comme matière première dans la synthèse d'autres composés bromés .
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 4,4’-Dibromodiphenyl-D8 is the Aryl hydrocarbon receptor . This receptor plays a crucial role in the regulation of biological responses to planar aromatic hydrocarbons .
Mode of Action
4,4’-Dibromodiphenyl-D8 interacts with its target, the Aryl hydrocarbon receptor, by binding to it . This binding triggers a series of changes in the receptor, which can lead to various downstream effects .
Biochemical Pathways
It has been observed that this compound can be transformed by lignin peroxidase (lip), an extracellular enzyme produced by certain white rot fungus . This transformation leads to the production of two different mono-OH-dibromodiphenyl ethers .
Pharmacokinetics
It is known that the compound is solid at room temperature, with a boiling point of 355-360 °c and a melting point of 163-165 °c . These properties may impact the compound’s bioavailability.
Result of Action
It has been observed that the compound can be effectively transformed by lignin peroxidase, leading to the production of two different mono-oh-dibromodiphenyl ethers . These transformation products may have different properties and effects compared to the original compound .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4,4’-Dibromodiphenyl-D8. For instance, the presence of natural organic matter (NOM) has been found to impair the enhancement effect of veratryl alcohol (VA) on lignin peroxidase performance . This suggests that the compound’s action can be influenced by the presence of other substances in the environment .
Analyse Biochimique
Biochemical Properties
It is known that certain strains of bacteria can degrade similar compounds, such as 4,4’-dibromodiphenyl ether . This degradation is mediated by lignin peroxidase, an extracellular enzyme produced by certain white rot fungi .
Cellular Effects
Related compounds, such as polybrominated diphenyl ethers (PBDEs), have been shown to cause neurodevelopmental toxicity and endocrine disruption in mammals .
Molecular Mechanism
Studies on similar compounds suggest that they may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, 4,4’-Dibromodiphenyl-D8 has been observed to dissolve in water to form a homogenous phase at a temperature of 588 K . This suggests that the compound may have stability and degradation properties that change over time under certain conditions .
Metabolic Pathways
Related compounds, such as 4,4’-dibromodiphenyl ether, have been shown to be metabolized by certain strains of bacteria .
Propriétés
IUPAC Name |
1-bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Br2/c13-11-5-1-9(2-6-11)10-3-7-12(14)8-4-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQJQYILBCQPYBI-PGRXLJNUSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C2=C(C(=C(C(=C2[2H])[2H])Br)[2H])[2H])[2H])[2H])Br)[2H] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Br2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501016849 |
Source


|
| Record name | 1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.05 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
80523-79-1 |
Source


|
| Record name | 1-Bromo-4-(4-bromo-2,3,5,6-tetradeuteriophenyl)-2,3,5,6-tetradeuteriobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501016849 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

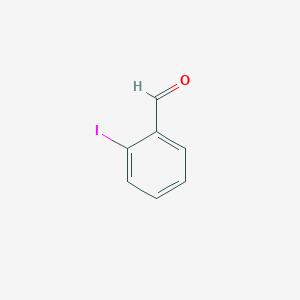
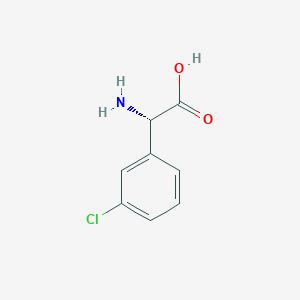
![2-{[Hydroxy(phenyl)acetyl]amino}butanoic acid](/img/structure/B48342.png)
